molecular formula C9H18O B3030443 2-N-propylcyclohexanol CAS No. 90676-25-8

2-N-propylcyclohexanol

Cat. No.: B3030443
CAS No.: 90676-25-8
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-UHFFFAOYSA-N
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Description

2-N-Propylcyclohexanol (CAS 90676-25-8) is a cyclohexanol derivative with an n-propyl substituent at the 2-position of the cyclohexane ring. It exists as a mixture of cis- and trans-isomers, with a molecular formula of C₉H₁₈O and a molecular weight of 142.24 g/mol . This compound is a liquid at room temperature, with a boiling point of 201.9°C and a density of 0.902 g/cm³ . Its refractive index is 1.46, and it is commercially available with a purity of ≥90% (GC) . The hydroxyl group and alkyl chain make it a versatile intermediate in organic synthesis, particularly in the production of fragrances, plasticizers, and specialty solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUCDUQJCIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920238
Record name 2-Propylcyclohexan-1-ol
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-86-3, 90676-25-8
Record name Cyclohexanol, 2-propyl-
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Record name 90676-25-8
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Record name 2-Propylcyclohexan-1-ol
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Record name 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS)
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Scientific Research Applications

Synthesis and Production

The synthesis of 2-N-propylcyclohexanol can be achieved through various catalytic processes. Recent studies have highlighted efficient methods for producing related compounds, such as cis-4-propylcyclohexanol, using recombinant alcohol dehydrogenases (ADHs) under optimized conditions. The production process involves the conversion of 4-propylcyclohexanone to the desired alcohol with high yields, demonstrating the compound's potential for large-scale industrial applications .

Biological Activities

This compound exhibits several notable biological properties:

  • Genotoxicity and Cytotoxicity : Studies using the BlueScreen assay have shown that this compound does not present significant concerns regarding genotoxicity or cytotoxicity, making it a candidate for safe use in various applications .
  • Skin Sensitization and Irritation : While it can cause skin irritation, the risk assessment indicates that its exposure levels are below critical thresholds for adverse effects, suggesting it can be safely handled with appropriate precautions .

Fragrance and Flavor Industry

This compound is utilized in the fragrance industry due to its pleasant odor profile. It serves as a component in perfumes and flavorings, contributing to the overall sensory experience of products.

Chemical Intermediate

The compound acts as an intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals. Its structural properties allow it to participate in various chemical reactions, making it valuable in organic synthesis .

Environmental Applications

Research is ongoing into the use of this compound as a potential biodegradable solvent or surfactant derived from renewable resources. This aligns with current trends towards sustainable chemistry and reducing environmental impact .

Case Study 1: Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of cis-4-propylcyclohexanol demonstrated that adjusting parameters such as temperature, pH, and substrate concentration significantly impacts yield. Under optimal conditions, a yield of over 90% was achieved within five hours . This case underscores the efficiency of biocatalysis in producing high-value chemicals.

Case Study 2: Safety Assessment

A comprehensive safety assessment evaluated the risks associated with this compound exposure. The findings indicated that while there are some risks related to skin irritation, overall exposure levels during typical use scenarios are manageable and do not pose significant health hazards .

Data Table: Summary of Applications

Application AreaDescriptionNotes
SynthesisIntermediate for chemical productionHigh yields achievable via enzymatic methods
Fragrance IndustryComponent in perfumes and flavoringsContributes to sensory profiles
Biological ResearchAssessed for genotoxicity and cytotoxicitySafe handling recommended
Environmental ChemistryPotential biodegradable solventAligns with sustainability goals

Mechanism of Action

Due to the limited research on 2-N-propylcyclohexanol, there is no documented information on its specific mechanism of action in biological systems. its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-N-propylcyclohexanol include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Boiling Point (°C) Applications/Sources
This compound 90676-25-8 C₉H₁₈O 142.24 Hydroxyl, n-propyl Liquid 201.9 Organic synthesis
2-(1-Hydroxybutyl)cyclohexanol 6972-55-0 C₁₀H₂₀O₂ 172.27 (calc.) Hydroxyl, hydroxybutyl Not reported Not reported Unspecified
3-Propyl-2-hexanol Not available C₉H₂₀O 144.25 (calc.) Hydroxyl, propyl Not reported Not reported Structural analog
1-Phenylcyclohexanol Not available C₁₂H₁₆O 176.26 (calc.) Hydroxyl, phenyl Not reported Not reported Aromatic intermediates
2-(Propylamino)cyclohexanol 66179-67-7 C₉H₁₉NO 157.25 (calc.) Amino, propyl Not reported Not reported Pharmaceutical intermediates
Cyclohexanol,2-(cyclohexyloxy) 70092-46-5 C₁₂H₂₂O₂ 198.30 (calc.) Ether, hydroxyl Not reported Not reported Specialty solvents

Key Differences

  • Substituent Effects: The hydroxybutyl group in 2-(1-Hydroxybutyl)cyclohexanol increases hydrophilicity compared to the shorter n-propyl chain in this compound . Aromatic vs. Functional Group Variation: 2-(Propylamino)cyclohexanol replaces the hydroxyl with an amino group, altering reactivity (e.g., in nucleophilic substitutions) .
  • Physical Properties: The cyclohexane ring in this compound contributes to a higher boiling point (201.9°C) compared to linear analogs like 3-propyl-2-hexanol (unreported but expected to be lower due to reduced hydrogen bonding) .

Research Findings

  • Combustion Chemistry: While this compound itself lacks combustion studies, its hydrocarbon analog, n-propylcyclohexane (n-Pch), has been extensively modeled. The presence of a hydroxyl group in this compound would likely reduce ignition delay times compared to n-Pch due to enhanced oxygenated reactivity .
  • Analytical Methods: Gas chromatography (GC) data for this compound is standardized via NIST databases, with retention indices and mass spectra available for purity verification .

Biological Activity

2-N-propylcyclohexanol, a cyclohexanol derivative, has garnered attention in various fields, including medicinal chemistry and industrial applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview of its properties, mechanisms, and potential applications.

This compound (C9H18O) is characterized by its cyclohexanol structure with a propyl group attached to the second carbon atom. Its molecular weight is approximately 142.24 g/mol. The compound is primarily recognized for its role in fragrance and flavor industries, where it serves as an intermediate in synthesizing other compounds.

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) reported no significant adverse effects at typical exposure levels. The calculated Margin of Exposure (MOE) for repeated dose toxicity was found to be greater than 100, indicating a low risk for human health under normal use conditions .

Antimicrobial Properties

Studies have suggested that cyclohexanol derivatives possess antimicrobial properties. For instance, research indicates that certain substituted cyclohexanols can inhibit bacterial growth, making them potential candidates for developing antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes .

Biotransformation Studies

Recent studies have explored the biotransformation of this compound using recombinant enzymes. These studies indicate that the compound can be effectively converted into more complex molecules through enzymatic processes, highlighting its potential in green chemistry applications . The conversion rates and yields vary significantly based on the reaction conditions, such as temperature and pH.

Case Study 1: Safety Assessment

A safety assessment involving Wistar rats evaluated the effects of this compound at various doses. The study concluded that there were no treatment-related effects on clinical signs or behavior at doses up to 600 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be 600 mg/kg/day based on the absence of adverse effects on fetal development .

Case Study 2: Antimicrobial Activity

In a comparative study of various cyclohexanol derivatives, this compound demonstrated notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to measure inhibition zones, revealing that higher concentrations of the compound significantly inhibited bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other alcohols, it is hypothesized that this compound disrupts microbial cell membranes, leading to cell lysis.
  • Enzymatic Conversion : Its ability to undergo biotransformation via enzymatic pathways allows it to participate in various metabolic processes, enhancing its utility in synthetic biology .

Data Summary

PropertyValue
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
NOAEL (Developmental Toxicity)600 mg/kg/day
Antimicrobial ActivityEffective against bacteria
Margin of Exposure (MOE)>100

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N-propylcyclohexanol
Reactant of Route 2
2-N-propylcyclohexanol

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